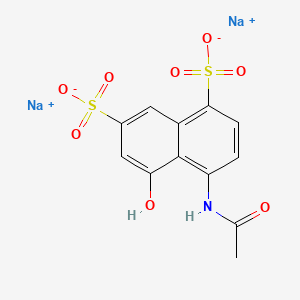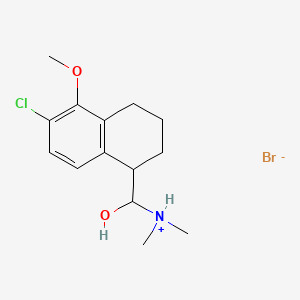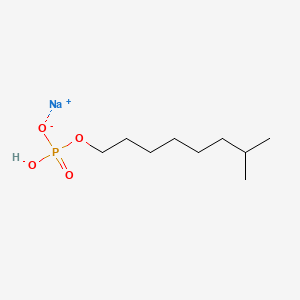
Sodium isononyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium isononyl hydrogen phosphate is an organophosphate compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sodium ion, an isononyl group, and a hydrogen phosphate group. It is known for its solubility in water and its ability to act as a surfactant, making it useful in a range of industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium isononyl hydrogen phosphate typically involves the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction can be represented as follows: [ \text{Isononyl Alcohol} + \text{Phosphoric Acid} \rightarrow \text{Isononyl Phosphate} ] [ \text{Isononyl Phosphate} + \text{Sodium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous processes where isononyl alcohol and phosphoric acid are reacted in a controlled environment. The resulting isononyl phosphate is then neutralized with sodium hydroxide to produce the final compound. The reaction conditions typically include maintaining a specific temperature and pH to ensure optimal yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium isononyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphate compounds.
Substitution: The isononyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Sodium isononyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: The compound is employed in the preparation of biological buffers and as a reagent in biochemical assays.
Industry: this compound is used in the production of detergents, cleaning agents, and other industrial products.
Wirkmechanismus
The mechanism of action of sodium isononyl hydrogen phosphate primarily involves its ability to interact with various molecular targets through its phosphate group. This interaction can influence the activity of enzymes and other proteins, thereby affecting biochemical pathways. The compound’s surfactant properties also enable it to alter the permeability of cell membranes, which can be utilized in drug delivery and other applications.
Vergleich Mit ähnlichen Verbindungen
- Sodium dihydrogen phosphate
- Sodium hydrogen phosphate
- Sodium tripolyphosphate
Comparison: Sodium isononyl hydrogen phosphate is unique due to the presence of the isononyl group, which imparts distinct surfactant properties compared to other sodium phosphate compounds. This makes it particularly useful in applications requiring emulsification and surface activity. In contrast, compounds like sodium dihydrogen phosphate and sodium hydrogen phosphate are primarily used for their buffering capacity and do not possess significant surfactant properties.
Eigenschaften
CAS-Nummer |
85480-30-4 |
|---|---|
Molekularformel |
C9H20NaO4P |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
sodium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.Na/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
VFRKPNBASPLGMQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCOP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


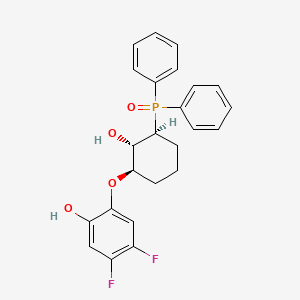
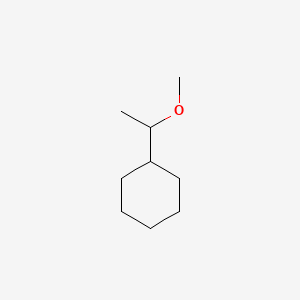

![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
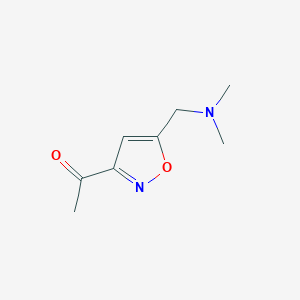

![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

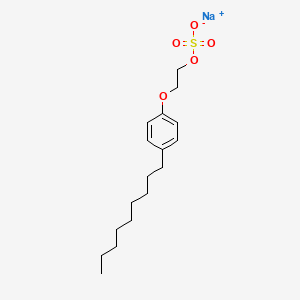
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
